molecular formula C8H8N2S2 B8045798 benzene-1,3-dicarboximidothioic acid

benzene-1,3-dicarboximidothioic acid

Cat. No.: B8045798
M. Wt: 196.3 g/mol
InChI Key: DJOXZAYSEDLTGM-UHFFFAOYSA-N
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Description

Thioamides are less acidic than carboxylic acids but exhibit stronger π-backbonding with metals, making them candidates for coordination chemistry and catalysis .

Properties

IUPAC Name

benzene-1,3-dicarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXZAYSEDLTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarboximidothioic acid involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using optimized processes to ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: benzene-1,3-dicarboximidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

benzene-1,3-dicarboximidothioic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboximidothioic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in gene expression. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzene-1,3-dicarboxylic Acid (CAS 619-04-5)
  • Functional Groups : Two -COOH groups.
  • Properties: High melting point (>300°C), solubility in polar solvents (e.g., water, methanol), and strong hydrogen-bonding capacity.
  • Applications : Widely used in coordination polymers and as a precursor for synthesizing derivatives like pyridinyl-substituted analogs .
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic Acid (CAS 1264068-70-3)
  • Functional Groups : -COOH groups with a pyridinyl substituent.
  • Properties : Melting point >300°C, moderate solubility in aprotic solvents. The pyridinyl group enhances coordination capabilities, enabling use in metal-organic frameworks (MOFs) .
  • Applications : Building block for functional porous polymers .
Benzene-1,3-dithiol (CAS 626-04-0)
  • Functional Groups : Two -SH groups.
  • Properties : Lower melting point compared to dicarboxylic acids, high acidity (pKa ~6–8 for thiols), and strong chelating ability.
  • Applications: Chelating agent in organometallic synthesis and catalysis .
Benzene-1,3-dicarboximidothioic Acid (Hypothetical)
  • Functional Groups : Two -C(=S)NH₂ groups.
  • Inferred Properties :
    • Acidity : Weaker acidity (pKa ~9–11) compared to -COOH (pKa ~2–4) .
    • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF) due to thioamide polarity.
    • Reactivity : Enhanced nucleophilicity at sulfur sites, enabling metal coordination and catalytic applications.

Physicochemical Properties

Compound Functional Groups Melting Point (°C) Solubility Key Applications Reference
Benzene-1,3-dicarboxylic acid -COOH >300 Polar solvents Polymers, synthesis
5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid -COOH, pyridinyl >300 DMF, DMSO MOFs, coordination polymers
Benzene-1,3-dithiol -SH Not reported Low in water Chelation, catalysis
This compound -C(=S)NH₂ Inferred lower Aprotic solvents Potential catalysis N/A

Reactivity and Stability

  • Benzene-1,3-dicarboxylic Acid : Stable under alkaline conditions due to deprotonation of -COOH groups, forming dicarboxylate anions that enhance coordination with metals .
  • This compound : Expected to exhibit lower alkaline stability compared to carboxylic acids, as thioamides are less prone to deprotonation. However, sulfur’s soft base character may favor interactions with soft metal ions (e.g., Pd²⁺, Pt²⁺) .

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